molecular formula C3H3NaS B14519242 sodium;methylsulfanylethyne CAS No. 62679-44-1

sodium;methylsulfanylethyne

Cat. No.: B14519242
CAS No.: 62679-44-1
M. Wt: 94.11 g/mol
InChI Key: DTHHFBPEADNPGS-UHFFFAOYSA-N
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Description

Sodium;methylsulfanylethyne is an organosulfur compound that features a sulfonyl functional group. It is known for its stability and resistance to decomposition at elevated temperatures. This compound is relatively inert chemically and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;methylsulfanylethyne typically involves the reaction of methylsulfanylacetylene with sodium amide. This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the product. The reaction can be represented as follows:

CH3S-CCH+NaNH2CH3S-CCNa+NH3\text{CH}_3\text{S-C}\equiv\text{CH} + \text{NaNH}_2 \rightarrow \text{CH}_3\text{S-C}\equiv\text{CNa} + \text{NH}_3 CH3​S-C≡CH+NaNH2​→CH3​S-C≡CNa+NH3​

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using high-temperature solvents. The process is optimized to ensure high yields and purity of the final product. The use of molten dimethyl sulfone as a solvent is common due to its polarity and thermal stability .

Chemical Reactions Analysis

Types of Reactions

Sodium;methylsulfanylethyne undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium hydride and sodium amide are commonly used.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted organosulfur compounds.

Scientific Research Applications

Sodium;methylsulfanylethyne has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which sodium;methylsulfanylethyne exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. This interaction can modulate various biochemical pathways, including those involved in inflammation and oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium;methylsulfanylethyne is unique due to its specific chemical structure and reactivity. Unlike dimethyl sulfone and methylsulfonylmethane, it can participate in a wider range of chemical reactions, making it a versatile compound in both research and industrial applications .

Properties

CAS No.

62679-44-1

Molecular Formula

C3H3NaS

Molecular Weight

94.11 g/mol

IUPAC Name

sodium;methylsulfanylethyne

InChI

InChI=1S/C3H3S.Na/c1-3-4-2;/h2H3;/q-1;+1

InChI Key

DTHHFBPEADNPGS-UHFFFAOYSA-N

Canonical SMILES

CSC#[C-].[Na+]

Origin of Product

United States

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